N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide is a heterocyclic compound characterized by a fused acenaphtho-thiazole core substituted with a tosylpropanamide group. Its structure combines a rigid polycyclic aromatic system with a sulfonamide moiety, which is often associated with biological activity, particularly in antimicrobial and enzyme-inhibitory contexts.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)propanamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-14-5-9-17(10-6-14)30(27,28)12-11-20(26)24-23-25-22-18-4-2-3-15-7-8-16(21(15)18)13-19(22)29-23/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXWRVUDZAILKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the acenaphthene derivative, followed by the introduction of the thiazole ring through cyclization reactions. The tosyl group is then added via sulfonylation reactions, and the final product is obtained through amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
The compound belongs to a class of acenaphtho-thiazole derivatives, which are structurally distinct due to their fused aromatic systems and functional group substitutions. Below is a comparative analysis with key analogs:
Structural and Electronic Properties
a. N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5)
- Molecular Formula : C₂₄H₁₆N₂OS (vs. C₂₅H₂₁N₃O₃S₂ for the target compound).
- Key Differences : The naphthamide substituent in CAS 6262-41-5 lacks the tosyl (p-toluenesulfonyl) group present in the target compound. This impacts electronic density distribution, as the electron-withdrawing tosyl group in the target compound may enhance electrophilic reactivity at the thiazole sulfur .
b. Spirol-[3H-indole-(1H,2H)-3,2-(4H)-thiazolidine]-2,4-dione Derivatives
- Activity Context : These derivatives (e.g., Fig. 2 in ) share a thiazolidine core but incorporate indole and spiro systems. They exhibit antibacterial activity against S. aureus and E. coli (MIC: 10–50 μg/mL), suggesting that the acenaphtho-thiazole scaffold in the target compound could similarly engage bacterial targets .
- Functional Group Impact : The tosylpropanamide group in the target compound may improve membrane permeability compared to the spirolactam derivatives, as sulfonamides often enhance bioavailability.
Pharmacological and Biochemical Profiles
*Calculated based on formula C₂₅H₂₁N₃O₃S₂.
- Antibacterial Activity : While the target compound’s activity remains uncharacterized, its structural similarity to spirol-thiazolidine derivatives suggests plausible activity against Gram-positive bacteria. The tosyl group may confer resistance to metabolic degradation compared to simpler amides .
- Electronic and Reactivity Trends : The tosylpropanamide group introduces strong electron-withdrawing effects, which could stabilize charge-transfer complexes or modulate redox behavior, unlike the electron-rich naphthamide analog .
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a thiazole moiety and a tosyl group. Its molecular formula is , and it exhibits properties that may influence its biological activity, such as solubility and permeability.
Research indicates that compounds similar to this compound can modulate ion channels, particularly calcium-activated potassium channels (KCa). These channels play crucial roles in various physiological processes including muscle contraction and neurotransmitter release.
Key Findings:
- KCa Channels Modulation : Studies have shown that derivatives of thiazole compounds can selectively activate KCa channels, suggesting that this compound may exhibit similar properties .
- Structure-Activity Relationship (SAR) : The design of new compounds based on the thiazole framework has led to enhanced selectivity and potency towards specific KCa channels. This indicates that small modifications in the structure can significantly affect biological activity .
Anticancer Activity
Recent studies have investigated the anticancer potential of thiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been highlighted in various reports.
Case Study:
- A study demonstrated that compounds with thiazole structures exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of reactive oxygen species (ROS) leading to cell death .
Neuroprotective Effects
Compounds similar to this compound have shown promise in neuroprotection.
Research Findings:
- Neuropharmacological evaluations indicated that thiazole derivatives could protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions involving acenaphthenequinone derivatives and thioamide precursors. For example, analogous acenaphtho-thiazole systems are synthesized by treating thioamides with P₂S₅ in anhydrous toluene under reflux, followed by oxidation with KMnO₄ in alkaline media . Key parameters include solvent choice (e.g., 2-propanol for condensation steps), temperature control (reflux conditions), and stoichiometric ratios of reagents. Purification often involves column chromatography or recrystallization from ethanol.
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying backbone connectivity and substituent positions. For example, thiazole protons typically resonate at δ 7.0–8.5 ppm, while tosyl groups show distinct aromatic signals .
- X-ray Crystallography : Programs like SHELXL (for small-molecule refinement) can resolve complex fused-ring systems and confirm stereochemistry .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for polycyclic systems .
Q. How can preliminary biological activity be evaluated for this compound?
Use standardized assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity. For enzyme inhibition studies (e.g., acetylcholinesterase), employ spectrophotometric methods to measure activity changes in the presence of the compound . Dose-response curves and IC₅₀ calculations are critical for quantifying potency.
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during electrophilic substitution on the acenaphtho-thiazole core?
Contradictions may arise from competing attack on the fused aromatic system vs. substituents (e.g., tosyl groups). Computational tools like Multiwfn can map electrostatic potential surfaces to predict reactive sites . Experimentally, isotopic labeling (e.g., deuterated solvents) or regioselective blocking (e.g., protecting groups) can isolate reaction pathways .
Q. How does the tosylpropanamide moiety influence the compound’s electronic properties and binding interactions?
The tosyl group enhances electron-withdrawing effects, stabilizing negative charges and modulating π-π stacking. Use density functional theory (DFT) calculations in Gaussian or ORCA to analyze frontier molecular orbitals (HOMO/LUMO) and quantify charge distribution. Compare with analogs lacking the tosyl group to isolate its contribution .
Q. What computational methods are suitable for studying this compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina can model binding to enzymes (e.g., acetylcholinesterase) using crystal structures from the PDB.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability and conformational changes over time .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to design optimized derivatives .
Q. How can synthetic byproducts or impurities be characterized and mitigated?
- HPLC-MS : Identify impurities via retention time and mass-to-charge ratios.
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and optimize reaction quenching .
- Crystallographic Analysis : SHELXD can solve structures of unexpected byproducts, such as oxidation artifacts or dimerized species .
Methodological Guidance
- Data Contradiction Analysis : When spectral data conflicts with predicted structures (e.g., unexpected NOEs in NMR), employ heteronuclear correlation experiments (HMBC/HSQC) or revise refinement parameters in SHELXL .
- Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loadings, then analyze outcomes with statistical software (e.g., JMP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
